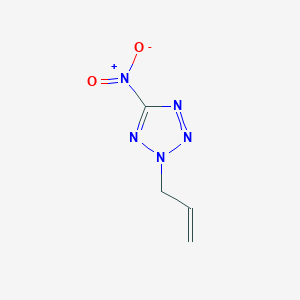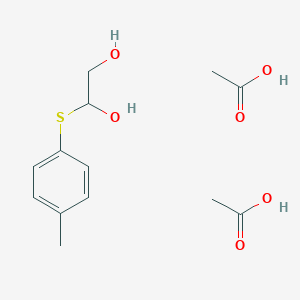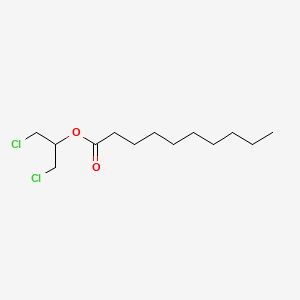![molecular formula C10H11ClO2 B14389037 1-Chloro-4-{[(prop-2-en-1-yl)oxy]methoxy}benzene CAS No. 89685-79-0](/img/structure/B14389037.png)
1-Chloro-4-{[(prop-2-en-1-yl)oxy]methoxy}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-{[(prop-2-en-1-yl)oxy]methoxy}benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a chlorine atom and a prop-2-en-1-yloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-{[(prop-2-en-1-yl)oxy]methoxy}benzene typically involves the following steps:
Starting Material: The synthesis begins with 4-chlorophenol.
Alkylation: The 4-chlorophenol undergoes alkylation with propargyl bromide in the presence of a base such as potassium carbonate to form 1-chloro-4-(prop-2-yn-1-yloxy)benzene.
Hydrogenation: The alkyne group in 1-chloro-4-(prop-2-yn-1-yloxy)benzene is then hydrogenated to form the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-4-{[(prop-2-en-1-yl)oxy]methoxy}benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The prop-2-en-1-yloxy group can be oxidized to form corresponding epoxides or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to form saturated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) or thiourea.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Major Products Formed
Substitution: Formation of 1-amino-4-{[(prop-2-en-1-yl)oxy]methoxy}benzene.
Oxidation: Formation of 1-chloro-4-{[(prop-2-en-1-yl)oxy]methoxy}benzaldehyde.
Reduction: Formation of this compound.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-{[(prop-2-en-1-yl)oxy]methoxy}benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Chloro-4-{[(prop-2-en-1-yl)oxy]methoxy}benzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-4-methoxybenzene: Similar structure but lacks the prop-2-en-1-yloxy group.
1-Chloro-4-(prop-2-yn-1-yloxy)benzene: Similar structure but contains a prop-2-yn-1-yloxy group instead of prop-2-en-1-yloxy.
Uniqueness
1-Chloro-4-{[(prop-2-en-1-yl)oxy]methoxy}benzene is unique due to the presence of both chlorine and prop-2-en-1-yloxy groups on the benzene ring
Eigenschaften
CAS-Nummer |
89685-79-0 |
|---|---|
Molekularformel |
C10H11ClO2 |
Molekulargewicht |
198.64 g/mol |
IUPAC-Name |
1-chloro-4-(prop-2-enoxymethoxy)benzene |
InChI |
InChI=1S/C10H11ClO2/c1-2-7-12-8-13-10-5-3-9(11)4-6-10/h2-6H,1,7-8H2 |
InChI-Schlüssel |
KHEDFFSFAFEJMN-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOCOC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 1-(chloromethyl)-4-[(trifluoromethyl)sulfonyl]-](/img/structure/B14388957.png)
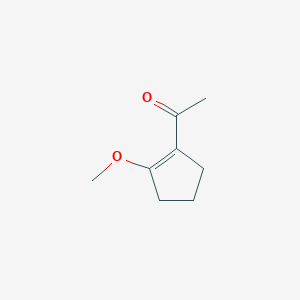
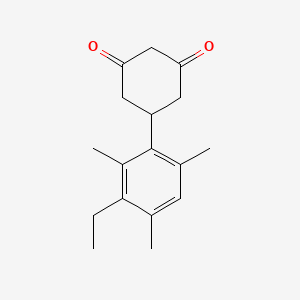
![4-[(E)-(7-Hydroxy-3,7-dimethyloctylidene)amino]benzohydrazide](/img/structure/B14388996.png)

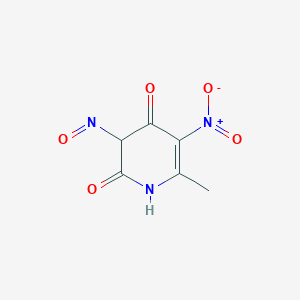
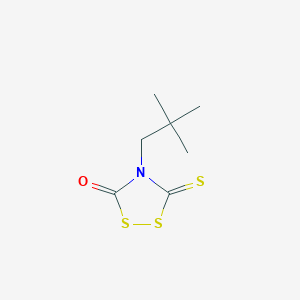
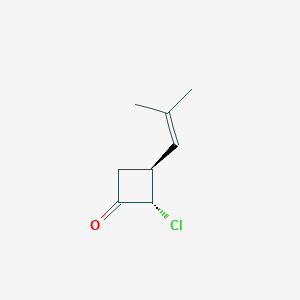
silyl}hexan-1-ol](/img/structure/B14389020.png)

